N'',N'''-bis[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]carbonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'',N'''-bis[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]carbonohydrazide is a synthetic organic compound with the molecular formula C23H20Br2N4O5 and a molecular weight of 592.2 g/mol. This compound is characterized by its complex structure, which includes bromine, methoxy, and prop-2-ynoxy functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N'',N'''-bis[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]carbonohydrazide typically involves multi-step organic reactions. The starting materials often include brominated aromatic compounds, methoxy-substituted phenols, and propargyl alcohol derivatives. The key steps in the synthesis may involve:
Bromination: Introduction of bromine atoms to the aromatic ring.
Methoxylation: Substitution of hydrogen atoms with methoxy groups.
Propargylation: Addition of propargyl groups to the aromatic ring.
Condensation: Formation of the urea linkage through condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts and solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N'',N'''-bis[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]carbonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
N'',N'''-bis[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]carbonohydrazide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N'',N'''-bis[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]carbonohydrazide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(E)-(3-bromo-5-methoxyphenyl)methylideneamino]-3-[(3-bromo-5-methoxyphenyl)methylideneamino]urea
- 1-[(E)-(3-bromo-4-prop-2-ynoxyphenyl)methylideneamino]-3-[(3-bromo-4-prop-2-ynoxyphenyl)methylideneamino]urea
Uniqueness
N'',N'''-bis[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]carbonohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C23H20Br2N4O5 |
---|---|
Molekulargewicht |
592.2 g/mol |
IUPAC-Name |
1-[(E)-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylideneamino]-3-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C23H20Br2N4O5/c1-5-7-33-21-17(24)9-15(11-19(21)31-3)13-26-28-23(30)29-27-14-16-10-18(25)22(34-8-6-2)20(12-16)32-4/h1-2,9-14H,7-8H2,3-4H3,(H2,28,29,30)/b26-13+,27-14? |
InChI-Schlüssel |
SRDGKBQTDVSYAW-XCFJXVFOSA-N |
Isomerische SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)N/N=C/C2=CC(=C(C(=C2)Br)OCC#C)OC)Br)OCC#C |
SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)NN=CC2=CC(=C(C(=C2)Br)OCC#C)OC)Br)OCC#C |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)NN=CC2=CC(=C(C(=C2)Br)OCC#C)OC)Br)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.